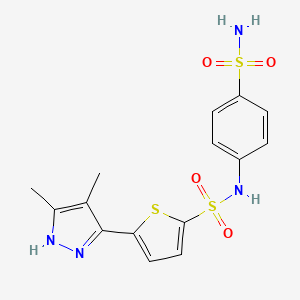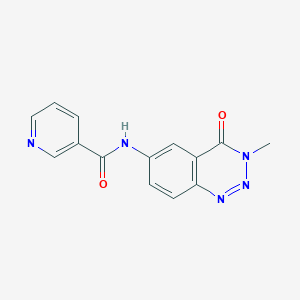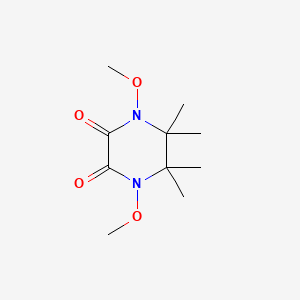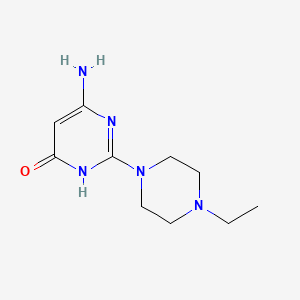
5-(4,5-dimethyl-1H-pyrazol-3-yl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(AMINOSULFONYL)PHENYL]-5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)-2-THIOPHENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, a pyrazole ring, and a thiophene ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)-2-THIOPHENESULFONAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the sulfonamide group: This step involves the reaction of the pyrazole derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the thiophene ring: This can be done through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using appropriate boron reagents and palladium catalysts.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[4-(AMINOSULFONYL)PHENYL]-5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)-2-THIOPHENESULFONAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
N-[4-(AMINOSULFONYL)PHENYL]-5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)-2-THIOPHENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of enzymes such as carbonic anhydrase, leading to a decrease in the production of bicarbonate and protons. This inhibition can result in various physiological effects, including reduced inflammation and tumor growth . The pyrazole and thiophene rings may also contribute to the compound’s biological activity by interacting with other molecular targets, such as DNA or proteins involved in cell signaling pathways .
Comparison with Similar Compounds
N-[4-(AMINOSULFONYL)PHENYL]-5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)-2-THIOPHENESULFONAMIDE can be compared with other similar compounds, such as:
N-[4-(AMINOSULFONYL)PHENYL]-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE: This compound also contains a sulfonamide group and a phenyl ring but differs in the presence of a triazole ring instead of a pyrazole ring.
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols): These compounds contain pyrazole rings and are known for their antioxidant and anticancer activities.
The uniqueness of N-[4-(AMINOSULFONYL)PHENYL]-5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)-2-THIOPHENESULFONAMIDE lies in its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H16N4O4S3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
5-(4,5-dimethyl-1H-pyrazol-3-yl)-N-(4-sulfamoylphenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C15H16N4O4S3/c1-9-10(2)17-18-15(9)13-7-8-14(24-13)26(22,23)19-11-3-5-12(6-4-11)25(16,20)21/h3-8,19H,1-2H3,(H,17,18)(H2,16,20,21) |
InChI Key |
NYXWVLMKEOGZDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1C2=CC=C(S2)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-6-methyl-9H-purin-9-yl)benzoate](/img/structure/B11031606.png)
![1-(2-methoxyethyl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-indole-2-carboxamide](/img/structure/B11031615.png)
![9-fluoro-5,5,7-trimethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B11031616.png)

![N-{(E)-(biphenyl-4-ylamino)[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide](/img/structure/B11031621.png)
![1-(4-{[(4-Chlorophenyl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)-3-naphthalen-1-ylguanidine](/img/structure/B11031626.png)
![6-(3-Chlorophenyl)-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11031632.png)
![N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3,5-dimethoxybenzamide](/img/structure/B11031637.png)
![3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-propyl-1H-pyrazol-4-yl]-1-benzylpyrrolidine-2,5-dione](/img/structure/B11031641.png)
![methyl N-{[1-oxo-2-(pyridin-2-ylmethyl)-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate](/img/structure/B11031648.png)

![8-Fluoro-4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-C]quinoline-6-carboxylic acid](/img/structure/B11031665.png)

![4-(2-methoxyphenyl)-2-[(4-methoxyphenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11031668.png)
